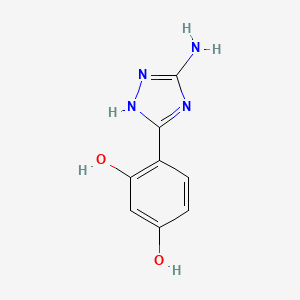

4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol

Übersicht

Beschreibung

4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1,2,4-triazole ring and two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol typically involves multistep reactions. One common method starts with the preparation of the 1,2,4-triazole ring, which can be achieved through the cyclization of hydrazine derivatives with appropriate nitriles . The benzene ring with hydroxyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the most promising applications of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol is its potential as an antifungal agent . Research indicates that it may inhibit key enzymes involved in fungal cell membrane synthesis, such as lanosterol 14α-demethylase. This inhibition is crucial for the development of antifungal therapies targeting resistant strains of fungi .

Case Study: Antifungal Activity

A study demonstrated that derivatives of this compound exhibited significant antifungal activity against various fungal pathogens. The structure-activity relationship (SAR) analysis revealed that modifications to the hydroxyl groups enhanced efficacy .

Materials Science

In materials science, this compound serves as a precursor for synthesizing novel materials with enhanced properties. Its ability to form stable complexes with metals allows it to be utilized in creating conductive polymers and nanocomposites. These materials have applications in electronics and photonics due to their improved conductivity and thermal stability .

Data Table: Properties of Synthesized Materials

| Material Type | Conductivity (S/m) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Conductive Polymer | 10^(-2) | 250 | Electronics |

| Nanocomposite | 10^(-3) | 300 | Photonic Devices |

Biological Research

The compound is also valuable in biological research as a building block for synthesizing bioactive molecules. Its derivatives can be designed to target specific enzymes or receptors involved in various biological pathways. This property makes it a candidate for drug discovery and development .

Case Study: Bioactive Molecules

Research has shown that modifications of this compound can lead to the development of inhibitors for specific enzymes implicated in cancer progression. The bioactivity of these derivatives was evaluated through enzyme inhibition assays .

Wirkmechanismus

The mechanism of action of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For example, in antifungal applications, it may inhibit the enzyme lanosterol 14α-demethylase, which is crucial for fungal cell membrane synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives, such as:

- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides

Uniqueness

What sets 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol apart is its unique combination of a triazole ring and a benzene ring with hydroxyl groups.

Biologische Aktivität

The compound 4-(5-amino-1H-1,2,4-triazol-3-yl)benzene-1,3-diol is a derivative of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 204.19 g/mol. Its structure features a triazole ring connected to a benzene moiety substituted with hydroxyl groups at the 1 and 3 positions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.19 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in water |

Antifungal Activity

Research indicates that compounds with a triazole moiety exhibit significant antifungal activity. A study highlighted that derivatives of 1,2,4-triazoles can inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity and growth inhibition .

Antimicrobial Properties

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro assays demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function .

Herbicidal Activity

Another notable aspect of this compound is its potential use as a herbicide. A study on related triazole derivatives indicated their ability to inhibit phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis in plants. This inhibition leads to phytotoxic effects, making these compounds suitable candidates for herbicide development .

Case Studies

- Antifungal Screening : A series of experiments were conducted to evaluate the antifungal efficacy of various triazole derivatives, including this compound. The results showed that this compound exhibited an IC50 value comparable to established antifungal agents like fluconazole .

- Microbial Resistance : In a study examining the resistance patterns of bacteria to conventional antibiotics, the incorporation of this triazole derivative was found to enhance susceptibility in resistant strains, suggesting its potential role as an adjuvant therapy in combating antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in fungal sterol biosynthesis and bacterial cell wall synthesis.

- Membrane Disruption : By targeting essential biosynthetic pathways, it disrupts cellular integrity in microorganisms.

Eigenschaften

IUPAC Name |

4-(3-amino-1H-1,2,4-triazol-5-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-8-10-7(11-12-8)5-2-1-4(13)3-6(5)14/h1-3,13-14H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMQABALHLYQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.